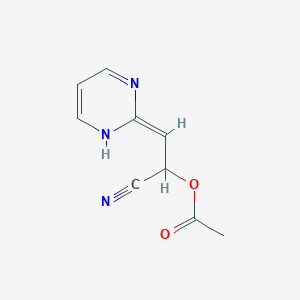

(E)-1-Cyano-2-(pyrimidin-2(1H)-ylidene)ethyl acetate

Description

Properties

Molecular Formula |

C9H9N3O2 |

|---|---|

Molecular Weight |

191.19 g/mol |

IUPAC Name |

[(2E)-1-cyano-2-(1H-pyrimidin-2-ylidene)ethyl] acetate |

InChI |

InChI=1S/C9H9N3O2/c1-7(13)14-8(6-10)5-9-11-3-2-4-12-9/h2-5,8,11H,1H3/b9-5+ |

InChI Key |

AQZNULXJKNGRRB-WEVVVXLNSA-N |

Isomeric SMILES |

CC(=O)OC(/C=C/1\NC=CC=N1)C#N |

Canonical SMILES |

CC(=O)OC(C=C1NC=CC=N1)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Cyano-2-(pyrimidin-2(1H)-ylidene)ethyl acetate typically involves the reaction of heterocyclic ketene aminals with dialkyl acetylenedicarboxylates in the presence of ethyl acetate and a catalyst such as DMAP (4-dimethylaminopyridine) under reflux conditions . This method is efficient and yields the desired product with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent-free synthesis and the use of recyclable catalysts, is also being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(E)-1-Cyano-2-(pyrimidin-2(1H)-ylidene)ethyl acetate undergoes various types of chemical reactions including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

Oxidation: Formation of corresponding oxides.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

(E)-1-Cyano-2-(pyrimidin-2(1H)-ylidene)ethyl acetate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.

Industry: Used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (E)-1-Cyano-2-(pyrimidin-2(1H)-ylidene)ethyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Ethyl 4,6-Diphenyl-pyrimidin-2(1H)-one-5-carboxylate

Structural Features: Contains a pyrimidin-2(1H)-one core with phenyl and ester substituents. Lacks the cyano group present in the target compound. Synthesis: Synthesized via oxidative aromatization of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) using activated carbon (100 wt%) and molecular oxygen at 120°C, achieving 78% yield . Key Differences:

- Yield : High efficiency (78%) under mild oxidative conditions compared to methods requiring metal catalysts (e.g., Cu/TBHP systems).

5-(Methylsulfanyl)-imidazo-thiopyrano-thieno-pyrimidin-2(3H)-one (Compound 107)

Structural Features: A fused polycyclic system with sulfur atoms in thiopyran and thieno moieties, and a methylsulfanyl substituent. Synthesis: Derived from nitrile intermediates reacting with ethyl 2-{[bis(methylsulfanyl)methylidene]amino}acetate, followed by alkylation with methyl iodide . Key Differences:

- Electronic Effects: Sulfur atoms introduce electron-rich regions, contrasting with the electron-withdrawing cyano group in the target compound.

1-(4-Hydroxy-3,5-diphenyl-oxadiazol-5-yl)pyrimidin-2(1H)-one (28-I/28-II Mixture)

Structural Features: Pyrimidinone fused with an oxadiazole ring and phenyl substituents. Synthesis: Low-yield (3%) formation via cyclization, isolated as a mixture of tautomers (28-I:28-II = 65:35) from ethyl acetate . Key Differences:

Ethyl 2-[6-Methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)

Structural Features : Pyrimidine core with thioether and thietane-ether substituents.

Synthesis : Prepared by reacting ethyl 2-(6-methyl-4-oxo-pyrimidin-2-ylthio)acetate with 2-chloromethylthiirane .

Key Differences :

- Functional Groups: Thioether and thietane moieties enhance lipophilicity, contrasting with the polar cyano group.

- Reactivity : Thietane’s ring strain may facilitate ring-opening reactions, a property absent in the target compound.

Spiro[benzothiophene-pyrrolidine-indoline] Derivatives

Structural Features: Spirocyclic systems combining benzothiophene, pyrrolidine, and indoline moieties. Synthesis: Formed via refluxing (E)-ethyl 2-(3-oxobenzo[b]thiophen-2(3H)-ylidene)acetate with isatins and sarcosine in methanol . Key Differences:

- Applications: Suited for materials science due to crystallinity, whereas the target compound’s cyano group may favor pharmaceutical applications.

Data Table: Comparative Analysis of Pyrimidinone Derivatives

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing (E)-1-cyano-2-(pyrimidin-2(1H)-ylidene)ethyl acetate and related ylidene-acetate derivatives?

- The compound can be synthesized via condensation reactions between cyanoacetate derivatives and pyrimidine-containing carbonyl precursors. For example, metal-free protocols in polar solvents like PEG 400 or water have been used for analogous ylidene-acetates, achieving high yields (>85%) under mild conditions . Ethyl diazoacetate and isocyanides are also key reagents in multicomponent reactions to form spirocyclic ylidene-acetates, as demonstrated in spiro[indoline-pyrrolidine] systems .

Q. How can the stereochemical configuration (E/Z) of the ylidene moiety be confirmed experimentally?

- 1H NMR spectroscopy is critical for distinguishing E/Z isomers. For instance, the coupling constant (J) between olefinic protons in (E)-isomers typically ranges from 12–16 Hz, while (Z)-isomers show smaller J values (6–10 Hz). In the case of ethyl (E)-2-(2-oxoacenaphthylen-1(2H)-ylidene)acetate, the (E)-configuration was confirmed by a J value of 6 Hz for the olefinic proton . X-ray crystallography (using SHELX or WinGX suites) provides definitive proof of stereochemistry, as seen in spirocyclic analogs .

Q. What analytical techniques are recommended for characterizing this compound’s purity and structural integrity?

- HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) ensures purity (>99% by area normalization) . HRMS (ESI/TOF) confirms molecular ion peaks (e.g., [M+H]+ with <2 ppm error) . Multinuclear NMR (1H, 13C, DEPT-135) identifies functional groups: the cyano group appears as a singlet near δ 115–120 ppm in 13C NMR, while the acetate methyl resonates at δ 1.3–1.5 ppm in 1H NMR .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected splitting in NMR) be resolved for this compound?

- Dynamic effects : Conformational exchange in solution (e.g., hindered rotation around the ylidene bond) may cause splitting. Variable-temperature NMR (VT-NMR) can identify such behavior by observing coalescence of peaks at elevated temperatures .

- Impurity analysis : Use 2D NMR (COSY, HSQC) to distinguish genuine signals from impurities. For example, in ethyl (E)-2-(2-oxoacenaphthylen-1(2H)-ylidene)acetate, HSQC confirmed correlations between olefinic protons and carbons, ruling out diastereomeric contaminants .

Q. What computational tools are suitable for modeling the electronic structure and reactivity of this compound?

- DFT calculations (e.g., Gaussian, ORCA) can predict UV-Vis absorption spectra (TD-DFT), frontier molecular orbitals (HOMO-LUMO gaps), and reaction pathways. For instance, the ylidene group’s electron-withdrawing nature lowers LUMO energy, facilitating nucleophilic attacks .

- Molecular docking (AutoDock Vina) may predict binding affinities if the compound is studied for biological activity (e.g., enzyme inhibition) .

Q. How can catalytic asymmetric synthesis be applied to generate enantiomerically enriched derivatives?

- Rhodium-catalyzed asymmetric hydrogenation has been used for analogous chroman-ylidene acetates, achieving up to 96% enantiomeric excess (ee) with chiral phosphine ligands . Optimizing reaction parameters (pressure, solvent polarity) is critical—e.g., hydrogenating (E)-2-(chroman-4-ylidene)acetate in THF at 50 bar H2 yielded 96% ee .

Key Methodological Notes

- Crystallography : Use SHELXL for refining structures against high-resolution data. For twinned crystals, employ the HKLF5 format in SHELXL to model twin domains.

- Synthetic Optimization : Screen solvents (PEG 400, water) and catalysts (Fe, Rh) to balance yield and stereoselectivity .

- Data Reproducibility : Validate NMR assignments by spiking with authentic standards or using 2D techniques (e.g., NOESY for spatial proximity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.